molecular formula C20H35NO15 B13442283 N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide

N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide

Cat. No.: B13442283
M. Wt: 529.5 g/mol
InChI Key: SJHVKKOMMHUSLU-KRSRQHJXSA-N
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Description

The compound N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide is a highly functionalized acetamide derivative with a complex glycosidic architecture. Key structural features include:

  • Core structure: A hexan-2-yl backbone with hydroxyl and ketone groups.
  • Glycosidic linkages: A disaccharide unit comprising two oxane (pyranose) rings, one substituted with a hydroxymethyl group and the other with a methyl group.
  • Acetamide group: Positioned at the C2 of the hexan backbone, contributing to its bioactivity and solubility .

This compound’s polarity and hydrogen-bonding capacity (from hydroxyl and acetamide groups) suggest high water solubility, aligning with principles of solubility in polar solvents .

Properties

Molecular Formula

C20H35NO15

Molecular Weight

529.5 g/mol

IUPAC Name

N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C20H35NO15/c1-6-11(27)14(30)16(32)19(33-6)36-18-15(31)13(29)10(5-24)34-20(18)35-17(12(28)9(26)4-23)8(3-22)21-7(2)25/h3,6,8-20,23-24,26-32H,4-5H2,1-2H3,(H,21,25)/t6-,8-,9+,10+,11+,12+,13-,14+,15-,16-,17+,18+,19+,20-/m0/s1

InChI Key

SJHVKKOMMHUSLU-KRSRQHJXSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(C=O)NC(=O)C)C(C(CO)O)O)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide typically involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and amide bond formation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesizers and large-scale reactors to handle the complex sequence of reactions. The process would likely include rigorous purification steps such as chromatography to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains multiple labile bonds susceptible to hydrolysis under specific conditions:

Reaction Site Conditions Products
Acetamide group (C=O-NH)Acidic or enzymatic (amidases)Acetic acid + free amine derivative (with retained glycosidic linkages)
Glycosidic bonds (C-O-C)Acid-catalyzed hydrolysisSmaller oligosaccharides or monosaccharides (e.g., oxane derivatives)
Ester-like linkages (if present)Alkaline hydrolysisCarboxylic acid derivatives and alcohols
  • Key Insight : Enzymatic hydrolysis is likely in biological systems, mediated by glycosidases or amidases, as suggested by its HMDB classification (e.g., HMDB0013896) .

Oxidation Reactions

The molecule’s hydroxyl-rich structure makes it prone to oxidation, particularly at primary and secondary alcohols:

Oxidation Site Oxidizing Agent Products
Hydroxymethyl group (-CH2OH)Periodic acid (HIO4)Formaldehyde + oxidized oxane derivatives
Secondary hydroxyl groupsCrO3 or NaIO4Ketones or aldehydes
  • Notable Feature : The (2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl moiety may undergo selective oxidation at the C6 methyl group .

Glycosylation and Conjugation

The compound’s glycosidic linkages suggest participation in transglycosylation or conjugation reactions:

| Reaction Type | Catalyst/Enzyme | Outcome

Scientific Research Applications

N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in stereochemical studies and synthetic methodology development.

    Biology: Investigated for its potential role in cellular processes due to its multiple hydroxyl groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The multiple hydroxyl groups allow for extensive hydrogen bonding, which can influence the compound’s binding affinity and specificity. Pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Molecular Weight (g/mol) Functional Groups Key Structural Differences
Target Compound ~903.07 (estimated)* Acetamide, hydroxyl, ketone, glycosidic oxane rings Unique hexan backbone with dual glycosylation
Naringin (Compound 2, ) 580.53 Flavonoid glycoside, hydroxyl, methoxy Flavonoid core vs. hexan backbone
Martinoside (Compound 3, ) 668.65 Phenolic ester, hydroxyl, glycosidic oxane rings Phenolic ester vs. acetamide
2-[4-[(2S,3R,4R,5S,6S)-...]oxyphenyl]acetamide () 459.45 Acetamide, hydroxyl, glycosidic oxane rings Phenyl vs. hexan backbone; fewer hydroxyl groups

*Estimated based on analogous compounds in and .

Key Observations:
  • Glycosylation Patterns: The target compound shares glycosidic oxane rings with naringin and martinoside but lacks the flavonoid or phenolic ester cores seen in these analogs .
  • Backbone Diversity : Unlike phenyl-acetamide derivatives (), the hexan backbone in the target compound introduces additional hydroxylation and ketone functionality, enhancing polarity .

Physicochemical Properties

Table 2: Solubility and Reactivity
Property Target Compound Naringin () Phenyl-Acetamide ()
Water Solubility High (polar groups) Moderate Moderate to low
LogP (estimated) -2.5 to -1.5 -0.8 1.2
Hydrogen Bond Donors 10+ 8 4

The target’s high hydrogen-bonding capacity distinguishes it from less-polar analogs like phenyl-acetamides, aligning with the "like dissolves like" principle .

Research Findings and Implications

  • Synthesis Challenges : The target’s multi-step glycosylation requires precise stereochemical control, akin to methods in but with additional complexity due to hexan backbone functionalization .

Biological Activity

N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide is a complex glycosylated amide compound with potential biological activities. This article summarizes the current understanding of its biological properties based on diverse research findings.

Chemical Structure

The compound's structure is characterized by multiple hydroxyl groups and a glycosidic linkage that may contribute to its biological activity. Its molecular formula is C58H99N5O41C_{58}H_{99}N_5O_{41} .

Antioxidant Properties

Research has indicated that compounds with similar glycosidic structures exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells. This compound's structure suggests it may also possess these beneficial properties.

Antimicrobial Activity

Studies have shown that glycosylated compounds can exhibit antimicrobial effects. The presence of multiple hydroxyl groups enhances solubility and interaction with microbial membranes. Preliminary data suggest that this compound may inhibit the growth of various bacterial strains.

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented extensively. The ability to modulate inflammatory pathways could be attributed to the compound’s interaction with specific receptors involved in inflammation regulation.

Case Studies

  • In Vitro Studies on Antioxidant Activity :
    • A study evaluated the antioxidant capacity of related compounds using DPPH and ABTS assays. Results indicated a significant reduction in free radical formation when treated with the compound .
  • Antimicrobial Testing :
    • A recent investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated a notable zone of inhibition at varying concentrations of the compound .
  • Anti-inflammatory Response :
    • An animal model study examined the anti-inflammatory effects by measuring cytokine levels post-treatment with the compound. The findings revealed a marked decrease in pro-inflammatory cytokines compared to controls .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
AntioxidantFree radical scavenging
AntimicrobialDisruption of microbial membranes
Anti-inflammatoryCytokine modulation

Q & A

Basic: What analytical techniques are recommended for confirming the stereochemical configuration of this compound?

Methodological Answer:
The compound’s stereochemical complexity requires a combination of NMR spectroscopy (e.g., 1H^1H, 13C^13C, 2D-COSY, and NOESY) to resolve coupling constants and spatial proximities of protons, particularly for hydroxyl and glycosidic linkages. X-ray crystallography is definitive for absolute configuration determination if crystalline derivatives can be obtained. Comparative analysis with synthetic standards using polarimetry or circular dichroism (CD) can validate optical activity. Computational tools like density functional theory (DFT) may predict NMR shifts for comparison .

Basic: How should researchers assess purity and structural integrity during synthesis?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use hydrophilic interaction liquid chromatography (HILIC) or reversed-phase columns with UV/vis detection to resolve polar hydroxyl groups.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF for molecular weight verification.
  • NMR Spectroscopy : Monitor characteristic peaks (e.g., acetamide protons at ~2.0 ppm, anomeric protons in glycosidic linkages at ~4.5–5.5 ppm).
  • Elemental Analysis : Confirm C, H, N, and O composition .

Advanced: How can contradictory data in glycosidic linkage analysis be resolved experimentally?

Methodological Answer:
Discrepancies in linkage assignments (e.g., α vs. β configurations) require:

  • Enzymatic Digestion : Use glycosidases with known specificity (e.g., α-mannosidase, β-galactosidase) to cleave specific bonds, followed by MS or HPLC analysis of fragments.
  • Tandem MS (MS/MS) : Collision-induced dissociation (CID) or ion mobility spectroscopy to differentiate linkage isomers.
  • Synthetic Controls : Compare with stereochemically defined reference compounds.
  • Dynamic NMR : Study temperature-dependent anomeric proton shifts to infer flexibility and bonding .

Advanced: What computational strategies optimize the synthetic route for improved yield?

Methodological Answer:

  • Bayesian Optimization : Prioritize reaction parameters (e.g., temperature, solvent, catalyst loading) using iterative feedback from high-throughput screening.
  • Heuristic Algorithms : Genetic algorithms or particle swarm optimization to explore multi-variable reaction spaces efficiently.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate transition states for glycosylation steps to predict regioselectivity .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319).
  • Ventilation : Use fume hoods to minimize inhalation risks (H335).
  • Waste Management : Neutralize acidic/basic byproducts before disposal.
  • First Aid : Immediate rinsing with water for eye/skin exposure; seek medical attention for ingestion (H302) .

Advanced: How can metabolic stability be enhanced for in vivo studies?

Methodological Answer:

  • Peptide Backbone Modification : Replace labile hydroxyl groups with bioisosteres (e.g., fluorine or methyl groups) to reduce enzymatic degradation.
  • PEGylation : Introduce polyethylene glycol chains to improve solubility and reduce renal clearance.
  • Prodrug Strategies : Mask hydroxyls with ester or carbamate groups, cleaved in vivo by target-specific enzymes .

Basic: How to address solubility challenges during formulation?

Methodological Answer:

  • Co-Solvents : Use DMSO, ethanol, or cyclodextrins to enhance aqueous solubility.
  • pH Adjustment : Ionize hydroxyl groups using buffered solutions (e.g., phosphate buffer at pH 7.4).
  • Lyophilization : Prepare stable lyophilized powders for reconstitution .

Advanced: What methods characterize intermolecular interactions in glycobiology studies?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics with lectins or receptors.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Cryo-Electron Microscopy : Visualize ligand-receptor complexes at near-atomic resolution .

Advanced: How to mitigate oxidation of hydroxyl groups during storage?

Methodological Answer:

  • Inert Atmosphere : Store under argon or nitrogen in sealed vials.
  • Antioxidants : Add 0.1% (w/v) ascorbic acid or butylated hydroxytoluene (BHT).
  • Low-Temperature Storage : Maintain at –80°C in amber glass to prevent light-induced degradation .

Basic: What spectroscopic signatures distinguish this compound from related glycoconjugates?

Methodological Answer:

  • IR Spectroscopy : Look for acetamide C=O stretch at ~1650 cm1^{-1} and hydroxyl O–H stretch at ~3200–3500 cm1^{-1}.
  • 1H^1H NMR : Identify the anomeric proton (δ ~5.0 ppm) and methyl group in the 6-methyloxan moiety (δ ~1.2 ppm).
  • 13C^13C NMR : Acetamide carbonyl at ~170 ppm and glycosidic carbons at 60–110 ppm .

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